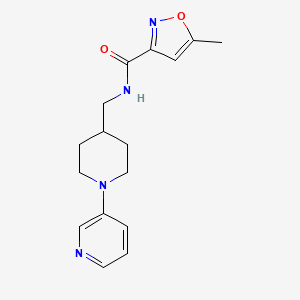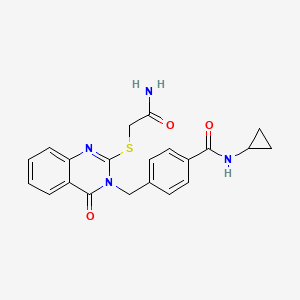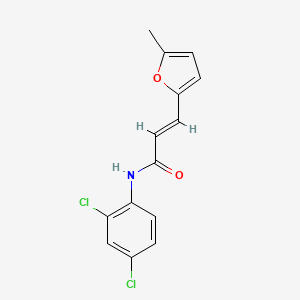
5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division. MLN8054 has been extensively studied for its potential use in cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
作用机制
5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell division. The inhibition of Aurora A kinase by 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide results in the arrest of the cell cycle and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has been shown to cause mitotic spindle defects and chromosomal abnormalities in cancer cells. These effects are due to the inhibition of Aurora A kinase by 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide.
实验室实验的优点和局限性
One advantage of using 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide in lab experiments is its specificity for Aurora A kinase. 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide does not inhibit other kinases in the cell, which reduces the likelihood of off-target effects. However, one limitation of using 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for the research on 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide. One potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Another potential direction is the investigation of the use of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide in combination therapy with other cancer drugs. Additionally, the use of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide in preclinical studies and clinical trials for cancer treatment is an important future direction for research.
合成方法
The synthesis of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(pyridin-3-yl)piperidine to form the corresponding amide. The final step in the synthesis involves the reaction of the amide with 4-(aminomethyl)phenylboronic acid to form 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide.
科学研究应用
5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has also been studied for its potential use in combination therapy with other cancer drugs.
属性
IUPAC Name |
5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-9-15(19-22-12)16(21)18-10-13-4-7-20(8-5-13)14-3-2-6-17-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYXAQJRGJVADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-phenylacetamide](/img/structure/B2936084.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2936086.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2936088.png)


![Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2936092.png)
![N-cyclopentyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2936093.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)
![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)
![[4-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2936100.png)


![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)